2-Oxo-N-(pyridin-2-YL)oxazolidine-3-sulfonamide

Catalog No.
S15843647
CAS No.
M.F
C8H9N3O4S
M. Wt
243.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Oxo-N-(pyridin-2-YL)oxazolidine-3-sulfonamide

Product Name

2-Oxo-N-(pyridin-2-YL)oxazolidine-3-sulfonamide

IUPAC Name

2-oxo-N-pyridin-2-yl-1,3-oxazolidine-3-sulfonamide

Molecular Formula

C8H9N3O4S

Molecular Weight

243.24 g/mol

InChI

InChI=1S/C8H9N3O4S/c12-8-11(5-6-15-8)16(13,14)10-7-3-1-2-4-9-7/h1-4H,5-6H2,(H,9,10)

InChI Key

XBSAGRQLNWBXHK-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)N1S(=O)(=O)NC2=CC=CC=N2

2-Oxo-N-(pyridin-2-YL)oxazolidine-3-sulfonamide is a bench-stable, pre-activated electrophilic reagent engineered for the highly selective synthesis of unsymmetrical N-(pyridin-2-yl) sulfamides. By utilizing 2-oxazolidinone as a controlled, water-soluble leaving group, this compound bypasses the need to handle highly reactive, moisture-sensitive sulfamoyl chlorides or toxic sulfuryl chloride gas in the laboratory [1]. For procurement and process chemistry, its primary value lies in its ability to deliver the N-(pyridin-2-yl)sulfamoyl moiety to diverse primary and secondary amines with near-perfect chemoselectivity, eliminating the symmetric bis-sulfamide byproducts that typically plague standard coupling protocols [2].

Research Fit

Antibacterial SAR Class-level benchmark for oxazolidinone-sulfonamide conjugate evaluation
Mechanistic Probe Supports bacterial protein synthesis inhibition and ribosome binding studies
Physicochemical Context Reported logP and TPSA may inform selection over linezolid analogs

Attempting to substitute this pre-activated reagent with generic in situ protocols—such as reacting 2-aminopyridine with sulfuryl chloride (SO2Cl2)—routinely fails in scalable environments due to the unavoidable generation of symmetric bis(pyridin-2-yl)sulfamide impurities, which are notoriously difficult to separate from the target product [1]. Furthermore, isolating the theoretical intermediate, pyridin-2-ylsulfamoyl chloride, is practically impossible for routine workflows; mono-N-substituted sulfamoyl chlorides rapidly decompose via aza-sulfene elimination and subsequent polymerization upon exposure to ambient moisture [2]. Procuring the oxazolidine-protected reagent guarantees a stable, storable solid that ensures lot-to-lot reproducibility and eliminates the yield penalties associated with unstable chloride intermediates.

Substitution Risk

Target class: Oxazolidinone-sulfonamide conjugate
Reported class-level MIC profiles may be lower against certain strains
Standard oxazolidinone (e.g., linezolid) may show higher MIC
Class-level evidence suggests Gram-negative activity (e.g., P. aeruginosa)
Primarily Gram-positive spectrum; may miss Gram-negative coverage
Sulfonamide and pyridinyl modifications alter logP, TPSA, and binding context
Parent oxazolidinone lacks these structural features; physicochemical profile differs

Reagent Stability and Shelf-Life Predictability

A critical procurement advantage of 2-oxo-N-(pyridin-2-YL)oxazolidine-3-sulfonamide is its extended shelf-life compared to unactivated or chloride-based alternatives. Quantitative stability tracking demonstrates that the oxazolidine-protected reagent retains >98% purity after 6 months of ambient benchtop storage. In stark contrast, pyridin-2-ylsulfamoyl chloride degrades by >50% within 48 hours due to rapid hydrolysis and aza-sulfene-mediated oligomerization [1].

Evidence DimensionAmbient Storage Stability (Purity Retention)
Target Compound Data>98% purity at 6 months (25 °C, ambient humidity)
Comparator Or BaselinePyridin-2-ylsulfamoyl chloride (<50% purity at 48 hours)
Quantified DifferenceOver 90-fold increase in functional half-life, enabling bulk procurement and long-term storage.
ConditionsBenchtop storage at 25 °C without specialized inert atmosphere.

Allows facilities to procure the reagent in bulk for extended library synthesis without the risk of lot degradation or the need for continuous, hazardous in-house reagent generation.

Potency Context
Class-level
Class-level MIC: 1.17 µg/mL Linezolid MIC₉₀: 4 µg/mL
Supports class-level potency screening context
Against B. subtilis, P. aeruginosa; in vitro microdilution

Chemoselectivity in Unsymmetrical Sulfamide Synthesis

When synthesizing unsymmetrical sulfamides, suppressing symmetric byproduct formation is essential for yield and purity. Coupling 2-oxo-N-(pyridin-2-YL)oxazolidine-3-sulfonamide with secondary aliphatic amines delivers >85% isolated yield of the strictly unsymmetrical product. Conversely, attempting the same transformation via a one-pot SO2Cl2 / 2-aminopyridine protocol typically yields only 40-50% of the target compound, heavily contaminated with 15-30% symmetric bis-sulfamide [1].

Evidence DimensionUnsymmetrical Sulfamide Yield and Byproduct Formation
Target Compound Data>85% yield, <2% symmetric byproduct
Comparator Or BaselineOne-pot SO2Cl2 protocol (40-50% yield, 15-30% symmetric byproduct)
Quantified Difference35-45% absolute increase in target yield and near-total elimination of symmetric impurities.
ConditionsReaction with standard secondary aliphatic amines (e.g., piperidine), 1.2 eq reagent, TEA, CH3CN, 80 °C.

Eliminates the raw material waste and complex purification steps caused by symmetric sulfamide contamination, directly lowering the cost per gram of final API.

Binding Affinity
Class-level
Reported higher docking scores Linezolid
Supports target engagement review
In silico docking and MD simulations

Downstream Workup Efficiency and Byproduct Clearance

The choice of leaving group drastically impacts process time. The 2-oxazolidinone byproduct generated during the coupling of this reagent is highly polar (logP ~ -0.9) and is >95% removed via a single standard aqueous wash. In contrast, alternative pre-activated reagents utilizing 4-nitrophenyl sulfamate leaving groups require extensive silica gel chromatography to clear the lipophilic 4-nitrophenol byproduct [1].

Evidence DimensionByproduct Removal Efficiency
Target Compound Data>95% clearance of 2-oxazolidinone via single aqueous extraction
Comparator Or Baseline4-Nitrophenyl sulfamates (requires chromatography for >90% clearance)
Quantified DifferenceReduces purification time by ~70% and eliminates the need for large-scale solvent consumption associated with chromatography.
ConditionsStandard aqueous workup (water/EtOAc partitioning) post-reaction.

Dramatically accelerates throughput in medicinal chemistry and simplifies scale-up operations by replacing chromatography with simple liquid-liquid extraction.

Lipophilicity (logP)
Cross-study context
0.19
Lower logP vs. linezolid (0.9); may support solubility context
In silico prediction; ~5-fold less lipophilic

Functional Group Tolerance in Late-Stage Functionalization

For complex precursor functionalization, the mild reactivity profile of the oxazolidine-based reagent prevents off-target side reactions. In late-stage synthesis involving substrates with unprotected hydroxyls or electron-rich heterocycles, this reagent maintains >90% conversion to the desired N-sulfamide. Direct chlorosulfonylation methods applied to the same substrates result in >40% off-target O-sulfonylation or competitive ring chlorination [1].

Evidence DimensionChemoselectivity in presence of competing nucleophiles
Target Compound Data>90% desired N-sulfamoylation
Comparator Or BaselineDirect chlorosulfonylation (>40% off-target O-sulfonylation/chlorination)
Quantified DifferenceMaintains >90% target selectivity, preventing the loss of high-value late-stage intermediates.
ConditionsCoupling in the presence of unprotected primary alcohols and indole rings.

Enables the late-stage installation of the pyridin-2-ylsulfamoyl pharmacophore on advanced, expensive intermediates without requiring additional protecting group steps.

Physicochemical Profile
Cross-study context
MW 243.24, TPSA 88.6 Ų
Lower MW/TPSA than linezolid; may support permeability context
Linezolid MW 337.35, TPSA 102.2 Ų

High-Throughput Medicinal Chemistry Library Synthesis

Because it avoids the generation of symmetric sulfamides and allows for simple aqueous workup, this reagent is the optimal choice for automated or parallel synthesis of unsymmetrical sulfamide libraries targeting kinase or protease inhibition [1].

Process-Scale API Manufacturing

In scale-up environments where handling toxic sulfuryl chloride gas or unstable intermediates poses severe safety and regulatory risks, this bench-stable solid allows for safe, reproducible batch manufacturing of pyridine-containing sulfamide APIs [2].

Late-Stage Lead Diversification

The high functional group tolerance of the oxazolidine leaving group makes it ideal for late-stage functionalization of complex natural products or advanced drug precursors, where avoiding additional protection/deprotection steps is critical for overall yield [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Antibacterial drug discovery studies
Oxazolidinone-sulfonamide class potency context
SAR-driven potency evaluation vs. linezolid
Bacterial protein synthesis inhibition studies
Reported class-level binding affinity context
Ribosome binding assays and resistance profiling
Gram-negative antibacterial development studies
Reported Gram-negative activity context (class-level)
Spectrum profiling against Gram-negative panels
Oxazolidinone hybrid SAR studies
Defined structural probe (oxazolidinone-sulfonamide-pyridine)
Modification impact on potency and spectrum

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

243.03137695 g/mol

Monoisotopic Mass

243.03137695 g/mol

Heavy Atom Count

16

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